2',4'-Dichloro-3'-(difluoromethoxy)phenacyl bromide
Overview
Description
2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide is a chemical compound with the molecular formula C9H5BrCl2F2O2 and a molecular weight of 333.94 g/mol. It belongs to the class of phenacyl bromides and is characterized by its white crystalline powder form. This compound is utilized in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide may involve large-scale bromination processes. These processes are optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild to moderate conditions, often in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, depending on the desired oxidation or reduction state.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce corresponding ketones or aldehydes .
Scientific Research Applications
2’,4’-Dichloro-3’-(difluoromethoxy)phenacyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of various derivatives through substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Properties
IUPAC Name |
2-bromo-1-[2,4-dichloro-3-(difluoromethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrCl2F2O2/c10-3-6(15)4-1-2-5(11)8(7(4)12)16-9(13)14/h1-2,9H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZHTWWTFYUOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrCl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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